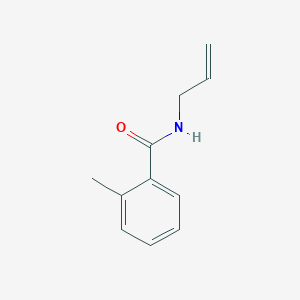
1,2-Pentanediamine, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Pentanediamine, 3-methyl- is an organic compound with the molecular formula C6H16N2. It is a clear, low-viscosity liquid that is miscible in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Pentanediamine, 3-methyl- can be synthesized through the hydrogenation of 2-methyl glutaronitrile. This process involves the use of a composite catalyst made from Raney nickel doped with ruthenium (Ru) and molybdenum (Mo). The reaction is carried out in a bubble flow reactor under controlled conditions to achieve high selectivity and conversion rates .
Industrial Production Methods
In industrial settings, the production of 1,2-Pentanediamine, 3-methyl- follows a similar synthetic route. The use of advanced catalysts and reactors ensures efficient production with minimal by-products. The process is optimized to achieve high yields and purity levels suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Pentanediamine, 3-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and acids can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized compounds, and substituted products. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
1,2-Pentanediamine, 3-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of polyamide plastics, films, fibers, and epoxy curing agents. .
Mecanismo De Acción
The mechanism of action of 1,2-Pentanediamine, 3-methyl- involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The compound’s amine groups can interact with other functional groups, leading to the formation of complex structures. These interactions are crucial for its applications in polymer synthesis and other industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Pentanediamine:
Hexamethylenediamine: Another diamine with a longer carbon chain, used in the production of nylon-6,6.
Putrescine: A related diamine with a shorter carbon chain, known for its role in biological processes
Uniqueness
1,2-Pentanediamine, 3-methyl- is unique due to the presence of the methyl group at the 3-position, which imparts distinct chemical properties. This structural difference influences its reactivity and makes it suitable for specific applications that other similar compounds may not be able to fulfill .
Propiedades
Fórmula molecular |
C6H16N2 |
|---|---|
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
3-methylpentane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-3-5(2)6(8)4-7/h5-6H,3-4,7-8H2,1-2H3 |
Clave InChI |
RZPLEXWIJYXQKX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120882.png)
![5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12120884.png)
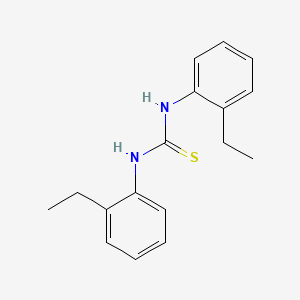
![N-(5-chloro-2-methylphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazinyl]acetamid e](/img/structure/B12120892.png)
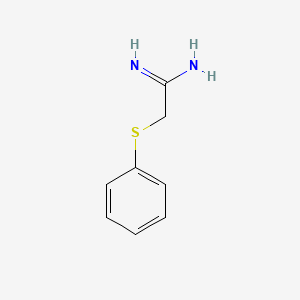
![3-(Chloromethyl)-4,5-dihydrobenzo[g][1,2]benzoxazole](/img/structure/B12120907.png)


![1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester](/img/structure/B12120927.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(E)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12120940.png)
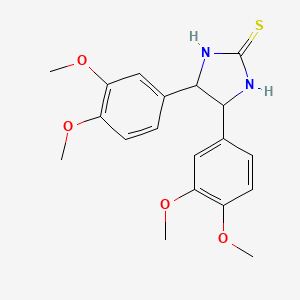
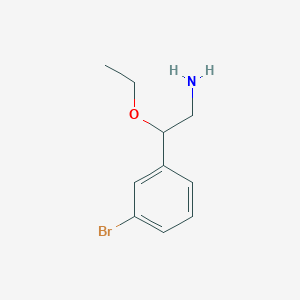
![2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B12120964.png)
